molecular formula C5H12N2O2 B6227117 5-hydroxypentanehydrazide CAS No. 2034-25-5

5-hydroxypentanehydrazide

Cat. No.: B6227117
CAS No.: 2034-25-5
M. Wt: 132.16 g/mol
InChI Key: INQRVENAXALNOT-UHFFFAOYSA-N
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Description

5-hydroxypentanehydrazide is a chemical compound with the molecular formula C5H12N2O2. It belongs to the class of carboxyhydrazides, which are known for their medicinal properties and are widely used in drug design. This compound is particularly interesting due to its ability to react via both its hydroxyl and hydrazide moieties, making it a versatile intermediate in the synthesis of various derivatives .

Preparation Methods

5-hydroxypentanehydrazide can be synthesized through the reaction of a lactone with hydrazine hydrate. The reaction typically takes place in a polar solvent such as methanol. The process involves the nucleophilic attack of hydrazine on the carbonyl carbon of the lactone, leading to the formation of the hydrazide . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

5-hydroxypentanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-hydroxypentanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxypentanehydrazide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the enzyme catalase-peroxidase in Mycobacterium tuberculosis, leading to the death of the pathogen . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its biological activity.

Comparison with Similar Compounds

5-hydroxypentanehydrazide can be compared with other carboxyhydrazides such as:

    Isoniazid: A well-known antitubercular drug.

    Furazolidone: An antibiotic used to treat bacterial and protozoal infections.

    Isocarboxazide: An antidepressant.

What sets this compound apart is its dual reactivity via both hydroxyl and hydrazide moieties, making it a versatile intermediate for synthesizing a wide range of derivatives .

Properties

CAS No.

2034-25-5

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

5-hydroxypentanehydrazide

InChI

InChI=1S/C5H12N2O2/c6-7-5(9)3-1-2-4-8/h8H,1-4,6H2,(H,7,9)

InChI Key

INQRVENAXALNOT-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(=O)NN

Purity

95

Origin of Product

United States

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